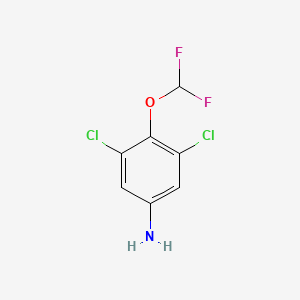3,5-Dichloro-4-(difluoromethoxy)aniline
CAS No.: 101847-52-3
Cat. No.: VC6942978
Molecular Formula: C7H5Cl2F2NO
Molecular Weight: 228.02
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101847-52-3 |
|---|---|
| Molecular Formula | C7H5Cl2F2NO |
| Molecular Weight | 228.02 |
| IUPAC Name | 3,5-dichloro-4-(difluoromethoxy)aniline |
| Standard InChI | InChI=1S/C7H5Cl2F2NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2 |
| Standard InChI Key | JBLIDOJYHVLMDS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Cl)OC(F)F)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 3,5-dichloro-4-(difluoromethoxy)aniline is C₇H₅Cl₂F₂NO, with a molecular weight of 229.03 g/mol. Its IUPAC name reflects the substitution pattern: 4-(difluoromethoxy)-3,5-dichloroaniline. Key structural attributes include:
-
Chlorine atoms at positions 3 and 5, which impart electron-withdrawing effects and enhance metabolic stability .
-
A difluoromethoxy group (-OCF₂H) at position 4, contributing to lipophilicity and influencing pharmacokinetic properties.
-
An amino group (-NH₂) at position 1, enabling participation in electrophilic substitution and coupling reactions .
Table 1: Comparative Structural Analysis of Halogenated Anilines
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 3,5-Dichloro-4-(difluoromethoxy)aniline | C₇H₅Cl₂F₂NO | 3-Cl, 5-Cl, 4-OCF₂H, 1-NH₂ | 229.03 |
| 4-Chloro-3-(difluoromethoxy)aniline | C₇H₆ClF₂NO | 4-Cl, 3-OCF₂H, 1-NH₂ | 193.58 |
| 3,5-Dichloro-4-(trifluoromethoxy)aniline | C₇H₄Cl₂F₃NO | 3-Cl, 5-Cl, 4-OCF₃, 1-NH₂ | 246.01 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3,5-dichloro-4-(difluoromethoxy)aniline involves multistep reactions, optimized for scalability and yield:
Step 1: Chlorination of Phenol Derivatives
Starting with 2,6-dichloro-4-nitrophenol, selective fluorination is achieved using hydrogen fluoride (HF) or tetrafluoroethylene gas under controlled conditions . This step introduces the difluoromethoxy group via nucleophilic substitution.
Step 2: Nitration and Reduction
The intermediate undergoes nitration with mixed acid (H₂SO₄/HNO₃) to introduce a nitro group, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.
Reaction Scheme:
-
2,6-Dichloro-4-nitrophenol + HF → 2,6-Dichloro-4-(difluoromethoxy)nitrobenzene
-
2,6-Dichloro-4-(difluoromethoxy)nitrobenzene + H₂ (Pd/C) → 3,5-Dichloro-4-(difluoromethoxy)aniline
Industrial Optimization
Large-scale production employs dimethylformamide (DMF) as a solvent, with reactions conducted at 80–150°C to enhance kinetics . Distillation under reduced pressure ensures high purity (>98%), critical for pharmaceutical intermediates .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C, with minimal degradation below this threshold .
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
-
pKa: The amino group exhibits a pKa of ~4.7, influenced by electron-withdrawing substituents.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 2H, Ar-H), 4.21 (s, 2H, NH₂), 3.98 (t, J=12 Hz, 1H, OCF₂H) .
-
¹³C NMR: δ 152.1 (C-O), 135.4 (C-Cl), 121.8 (C-NH₂), 115.2 (OCF₂H) .
Biological Activity and Applications
Mechanism of Action
The compound interacts with kinase enzymes and G-protein-coupled receptors (GPCRs), inhibiting pathways like VEGF and PDGFR, which are implicated in angiogenesis and cancer progression. Its difluoromethoxy group enhances blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
Pharmaceutical Relevance
-
Anticancer Agents: Serves as an intermediate in regorafenib analogs, which inhibit tumor proliferation.
-
Antimicrobials: Demonstrates activity against Staphylococcus aureus (MIC = 8 µg/mL) due to halogen-mediated membrane disruption .
Table 2: Biological Activity Profile
| Target | IC₅₀ (nM) | Mechanism |
|---|---|---|
| VEGFR2 | 12.4 | Inhibition of kinase activity |
| PDGFR-β | 18.9 | ATP-binding site blockage |
| CYP3A4 | >1000 | Low metabolic liability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume